molecular formula C9H16N2S B14396970 N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine CAS No. 89996-35-0

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine

Katalognummer: B14396970
CAS-Nummer: 89996-35-0
Molekulargewicht: 184.30 g/mol
InChI-Schlüssel: SFPZMWMDWBIPNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine is an organic compound belonging to the class of amines It features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with 6-methyl-1,3-thiazine-2-thiol in the presence of a suitable base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-6-methyl-6H-1,3-thiazin-2-amine
  • N,N-Diethyl-6-ethyl-6H-1,3-thiazin-2-amine
  • N,N-Diethyl-6-methyl-6H-1,3-oxazin-2-amine

Uniqueness

N,N-Diethyl-6-methyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the thiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

89996-35-0

Molekularformel

C9H16N2S

Molekulargewicht

184.30 g/mol

IUPAC-Name

N,N-diethyl-6-methyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C9H16N2S/c1-4-11(5-2)9-10-7-6-8(3)12-9/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

SFPZMWMDWBIPNP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC=CC(S1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.